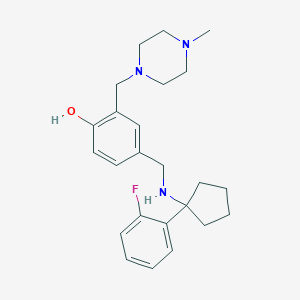

4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ARN5187 is a lysosomotropic ligand for the nuclear receptor REV-ERB beta. It exhibits dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This compound has shown significant cytotoxicity and induces apoptosis in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ARN5187 is synthesized through a multi-step process involving the reaction of a piperazinylmethylphenol compound with a fluorophenylcyclopentylamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of ARN5187 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

ARN5187 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: ARN5187 can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN5187. These products retain the core structure of the compound but exhibit different chemical properties .

Aplicaciones Científicas De Investigación

ARN5187 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of REV-ERB-mediated transcriptional regulation and autophagy.

Biology: Employed in cellular studies to investigate its cytotoxic effects and apoptosis induction in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and cytotoxicity.

Industry: Utilized in the development of new multifunctional anticancer agents

Mecanismo De Acción

ARN5187 exerts its effects by directly interacting with the ligand-binding domain of REV-ERB beta. It acts as an antagonist, inhibiting REV-ERB-mediated transcriptional repression. Additionally, ARN5187 disrupts lysosomal function and blocks autophagy at a late stage, leading to reduced cancer cell viability and induction of apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: Shares similar lysosomotropic potency and autophagy inhibition effects but is less cytotoxic compared to ARN5187.

REV-ERB alpha ligands: Other ligands targeting REV-ERB alpha exhibit similar transcriptional regulation inhibition but differ in their cytotoxicity and autophagy inhibition profiles

Uniqueness

ARN5187 is unique due to its dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This dual activity results in stronger cytotoxic effects and apoptosis induction in cancer cells compared to similar compounds .

Actividad Biológica

Overview

The compound 4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol , also known as ARN5187, is a synthetic ligand that has garnered attention for its biological activity, particularly in the context of cancer research and cellular biology. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C24H32FN3O

- Molecular Weight : 397.5 g/mol

- IUPAC Name : 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol

- Canonical SMILES : CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O

ARN5187 functions primarily as a lysosomotropic ligand for the nuclear receptor REV-ERB beta . It exhibits dual inhibitory activity by:

- Inhibiting REV-ERB-mediated transcriptional regulation : This inhibition can affect various metabolic processes and gene expression pathways.

- Inducing autophagy : The compound has been shown to modulate autophagic processes, which are crucial for cellular homeostasis and survival under stress conditions.

Cytotoxicity and Apoptosis

Research indicates that ARN5187 displays significant cytotoxic effects on various cancer cell lines. It promotes apoptosis through several pathways, including:

- Activation of caspases (caspase-dependent pathways).

- Disruption of mitochondrial membrane potential, leading to cell death.

In a study assessing its effects on cancer cell lines, ARN5187 demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 5.2 |

| A549 (Lung) | 6.8 |

| HT29 (Colon) | 4.5 |

Angiogenesis Inhibition

ARN5187 also exhibits anti-angiogenic properties, which are vital in cancer therapy as they inhibit tumor growth by preventing the formation of new blood vessels. This was demonstrated through in vitro assays that measured the ability of endothelial cells to form capillary-like structures in the presence of ARN5187.

Study 1: Cytotoxicity Profile

A comprehensive study evaluated ARN5187's effects on various human cancer cell lines. The results indicated that ARN5187 not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Study 2: Mechanistic Insights into Autophagy Modulation

Another significant study focused on how ARN5187 modulates autophagic processes in cancer cells. It was found that the compound enhances autophagic flux, which may contribute to its cytotoxic effects by promoting the degradation of damaged organelles and proteins within cancer cells.

Propiedades

Fórmula molecular |

C24H32FN3O |

|---|---|

Peso molecular |

397.5 g/mol |

Nombre IUPAC |

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol |

InChI |

InChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3 |

Clave InChI |

RMYLFPZPIDTXQK-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.